2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone

Description

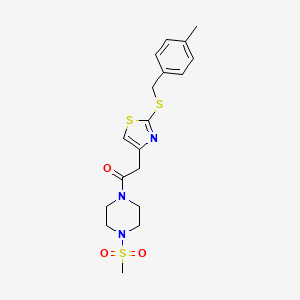

The compound 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone features a thiazole core substituted with a thioether-linked 4-methylbenzyl group at position 2 and a ketone-linked 4-(methylsulfonyl)piperazine moiety at position 4. This structure is distinct from related piperazine-thiazole hybrids, which often vary in substituent electronic properties and steric bulk.

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S3/c1-14-3-5-15(6-4-14)12-25-18-19-16(13-26-18)11-17(22)20-7-9-21(10-8-20)27(2,23)24/h3-6,13H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQBRRQDJWQYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.55 g/mol. The structure features a thiazole ring, a piperazine moiety, and a methylsulfonyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N3O2S2 |

| Molecular Weight | 396.55 g/mol |

| CAS Number | 941875-81-6 |

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzyl chloride with a thioamide to form the thiazole ring. Subsequent reactions introduce the piperazine and methylsulfonyl groups through acylation and substitution reactions, yielding the final product.

Synthetic Route Overview

- Formation of Thiazole Ring : Reaction of 4-methylbenzyl chloride with thioamide.

- Acylation : Introduction of the acetamido group using acetic anhydride.

- Substitution : Coupling with piperazine derivatives.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa .

- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines has been observed in vitro, suggesting potential use in treating inflammatory diseases .

- Antitumor Effects : Preliminary studies show cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), indicating its potential as an anticancer agent .

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes involved in cellular signaling pathways. The thiazole ring can interact with target proteins, blocking their function and leading to reduced cell proliferation and inflammation.

Case Studies and Research Findings

Several studies have evaluated the biological effects of similar thiazole derivatives:

- Antibacterial Activity : A study reported that derivatives with thiazole rings exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms .

- Antitumor Activity : In vivo studies demonstrated that compounds similar to this derivative inhibited tumor growth in mouse models, showcasing their potential as therapeutic agents .

- Mechanistic Insights : Research on related compounds indicated that thiazole derivatives could modulate enzyme activity linked to cancer progression, providing a rationale for their use in anticancer therapies .

Scientific Research Applications

Research indicates that thiazole derivatives, including this compound, exhibit a broad range of biological activities, such as:

Anticancer Activity

The compound has shown promising results in inhibiting various cancer cell lines. Notably:

- Mechanism of Action : It disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to established chemotherapeutic agents.

- Case Study : In vitro studies demonstrated significant cytotoxicity against human cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer), with IC50 values lower than those of standard treatments like irinotecan.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against both bacterial and fungal strains:

- Research Findings : Studies have indicated that it can inhibit the growth of Gram-positive bacteria and certain fungal species. For instance, derivatives of thiazole compounds have shown significant antibacterial activity .

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties:

- Mechanism : The compound may interact with neuroreceptors and influence signaling pathways involved in neuroprotection.

Pharmacological Mechanisms

The pharmacological effects of 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by binding to their active sites.

- Modulation of Cell Signaling Pathways : It may influence various biochemical pathways involved in cell proliferation and survival.

- Induction of Apoptosis : The compound activates pro-apoptotic proteins while down-regulating anti-apoptotic proteins, leading to programmed cell death in malignant cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine Substituent Variations

- Compound 21 (): Features a 4-(trifluoromethyl)phenyl group on piperazine.

- Derivatives: Piperazine moieties substituted with methoxyphenyl or trimethoxyphenyl groups (e.g., [4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone) introduce electron-donating effects, which may alter receptor affinity and metabolic oxidation pathways .

Thiazole and Linker Modifications

- Target Compound : The thioether linkage between thiazole and 4-methylbenzyl groups may confer moderate stability, though thioethers are prone to oxidative metabolism compared to ethers or direct carbon bonds.

- Compound 5 (): Replaces the thiazole with a pyrazole ring and uses a butanone linker. Pyrazoles often improve metabolic stability but may reduce π-π stacking interactions in target binding .

- Compound : Utilizes a fluorobenzoyl-piperazine structure with a hydroxyphenyl ketone side chain. The fluorine atom enhances electronegativity, while the hydroxyl group increases polarity, contrasting with the target’s methylsulfonyl group .

Implications of Structural Differences

- Solubility : The methylsulfonyl group in the target compound likely improves solubility over ’s trifluoromethyl derivatives but may reduce it compared to ’s methoxy-substituted analogs.

- Metabolic Stability : The thioether in the target may be less stable than ’s pyrazole-linked compound but more stable than ’s hydroxyphenyl derivative, which is prone to glucuronidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.